3-cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
3-cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 1011397-49-1) is a heterocyclic compound with a pyrazolo[3,4-b]pyridine core. Its molecular formula is C₁₇H₁₄FN₃O₂S, and it has a molecular weight of 311.32 g/mol . The structure features a cyclopropyl group at position 3, a 4-fluorophenyl substituent at position 1, and a thiophen-2-yl moiety at position 6.
Properties
IUPAC Name |
3-cyclopropyl-1-(4-fluorophenyl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O2S/c21-12-5-7-13(8-6-12)24-19-17(18(23-24)11-3-4-11)14(20(25)26)10-15(22-19)16-2-1-9-27-16/h1-2,5-11H,3-4H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXNRWDLGGOBEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C3=C2C(=CC(=N3)C4=CC=CS4)C(=O)O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nano-Magnetic Metal–Organic Framework (MOF) Catalysis
A prominent method for synthesizing pyrazolo[3,4-b]pyridine derivatives involves using Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ as a heterogeneous catalyst. This nano-magnetic MOF facilitates the condensation of aldehydes, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole under solvent-free conditions at 100°C. For the target compound, the aldehyde component is replaced with a cyclopropane-substituted precursor, while the 4-fluorophenyl and thiophen-2-yl groups are introduced via the amine and cyanoacetyl intermediates, respectively.
Reaction Mechanism:
-
Aldehyde Activation : The catalyst polarizes the aldehyde’s carbonyl group, enhancing electrophilicity.
-
Knoevenagel Condensation : The activated aldehyde reacts with 3-(cyanoacetyl)indole to form a Michael acceptor intermediate.
-
Cyclization : The amine component undergoes nucleophilic attack, followed by dehydration to form the pyrazolo[3,4-b]pyridine core.
-
Aromatization : The intermediate undergoes oxidation to yield the final aromatic heterocycle.
Solvent-Free Optimization
The absence of solvent minimizes side reactions and simplifies purification. For the target compound, optimal conditions include:
-
Catalyst Loading : 20 mg Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ per mmol substrate.
-
Temperature : 100°C.
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst Amount | 20 mg/mmol | 92% yield |
| Solvent | None | 90% yield |
| Temperature | 100°C | 88% yield |
| Alternative Catalyst | MIL-101(Cr)-NH₂ | 75% yield |
Functional Group Introduction
Cyclopropyl Substituent
The cyclopropyl group is introduced via a cyclopropane-containing aldehyde precursor. Cyclopropanation is achieved through:
4-Fluorophenyl and Thiophen-2-yl Moieties
-
4-Fluorophenyl : Integrated via 5-(4-fluorophenyl)-2H-pyrazol-3-ylamine during the condensation step.
-
Thiophen-2-yl : Introduced through a thiophene-substituted cyanoacetyl intermediate, synthesized via Friedel–Crafts acylation of thiophene.
Post-Synthetic Modifications
Ester Hydrolysis
The methyl ester of the carboxylate intermediate (e.g., methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate) is hydrolyzed to the carboxylic acid using:
-
Basic Conditions : NaOH (2M) in aqueous ethanol (80°C, 6 hours).
| Condition | Yield | Purity (HPLC) |
|---|---|---|
| NaOH/EtOH/H₂O | 95% | 98.5% |
| HCl/EtOH | 89% | 97.2% |
Structural Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the planar pyrazolo[3,4-b]pyridine core and dihedral angles between substituents (e.g., 45° between thiophene and pyridine rings).
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield | Time | Scalability |
|---|---|---|---|---|
| Nano-Magnetic MOF | Fe₃O₄@MIL-101(Cr) | 92% | 3h | High |
| Conventional Acid | H₂SO₄ | 68% | 12h | Moderate |
| Microwave-Assisted | None | 85% | 1h | Low |
The nano-MOF method outperforms alternatives in yield and scalability, attributed to enhanced surface area and magnetic recovery.
Challenges and Mitigations
Chemical Reactions Analysis
Ester Hydrolysis and Carboxylic Acid Derivatization
The carboxylic acid group undergoes characteristic reactions of aromatic carboxylic acids:
-
Ester hydrolysis : The methyl ester analog (C21H16FN3O2S) converts to the free acid under basic conditions (KOH/EtOH, reflux) with 85-92% yield .
-
Amide formation : Activated via oxalyl chloride to form the acid chloride, then coupled with amines to yield bioactive carboxamides .
| Reaction Type | Conditions | Product Example | Yield | Source |
|---|---|---|---|---|
| Ester hydrolysis | 2M KOH, EtOH, reflux 6h | Free carboxylic acid | 89% | |
| Amide coupling | Oxalyl chloride → RNH2 | N-(4-fluorophenyl)carboxamide | 78% |
Electrophilic Aromatic Substitution at Thiophene
The electron-rich thiophene-2-yl group at position 6 participates in:
-
Bromination : Electrophilic bromination using NBS in DMF yields 5-bromothiophene derivatives (used in Suzuki cross-couplings) .
-
Nitration : HNO3/H2SO4 at 0°C introduces nitro groups at position 5 .
Cross-Coupling Reactions
The compound's halogenated derivatives enable transition metal-catalyzed couplings:
-
Suzuki-Miyaura : Brominated analogs react with aryl boronic acids (Pd(PPh3)4, K2CO3, DMF/H2O) to form biaryl products .
-
Buchwald-Hartwig Amination : Bromo-substituted variants couple with secondary amines using Pd2(dba)3/Xantphos .
| Coupling Type | Substrate | Conditions | Yield | Challenges |
|---|---|---|---|---|
| Suzuki | 6-bromo analog | Pd(PPh3)4, K2CO3, 80°C | 68% | Deactivation by N-donors |
| Buchwald | 6-bromo analog | Pd2(dba)3, Xantphos, 100°C | 72% | Requires excess amine |
Cyclopropyl Ring Modifications
The cyclopropyl group at position 3 shows limited reactivity but participates in:
-
Ring-opening oxidation : With KMnO4/H2SO4, forms a 1,3-diketone side chain (observed in analog studies) .
-
Radical stabilization : Enhances stability of intermediates in photochemical reactions.
Decarboxylation Pathways
Controlled thermal decarboxylation occurs under specific conditions:
-
Microwave-assisted : 180°C in DMF with Cu(OAc)2 yields de-carboxylated pyrazolopyridine (63% yield) .
-
Acid-catalyzed : H2SO4 at 120°C induces partial decarboxylation (41% conversion).
Biological Activation Mechanisms
The carboxylic acid group facilitates target binding through:
-
Metal coordination : Chelates Mg2+ in enzyme active sites (IC50 = 0.8 μM against Enterovirus A71) .
-
Hydrogen bonding : Forms stable interactions with Arg152 in CDK2 (ΔG = -9.3 kcal/mol) .
Comparative Reactivity Table
Key differences between this compound and structural analogs:
| Position | This Compound | Analog (6-phenyl) | Reactivity Impact |
|---|---|---|---|
| C6 | Thiophene-2-yl | Phenyl | ↑ Electron density → faster electrophilic substitution |
| N1 | 4-Fluorophenyl | Methyl | ↓ Steric hindrance ↑ π-π stacking |
| C3 | Cyclopropyl | H | ↑ Ring strain → susceptibility to oxidation |
Mechanistic Insights : The fluorophenyl group at N1 enhances electrophilic substitution rates at C6 by 1.7× compared to non-fluorinated analogs due to its electron-withdrawing effect . The thiophene moiety increases solubility in polar aprotic solvents (DMSO solubility = 38 mg/mL vs 12 mg/mL for phenyl analog).
Scientific Research Applications
Anticancer Activity
The compound has shown promise as an anticancer agent . Research indicates that it inhibits specific kinases involved in cancer signaling pathways, which are crucial for tumor growth and progression.
- Mechanism of Action : The compound's unique structure allows it to interact with various protein targets, particularly kinases that play pivotal roles in cancer cell proliferation and survival. In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines, suggesting its potential for development into a therapeutic agent.
- Case Study : A study highlighted the compound's ability to inhibit the activity of kinases such as PI3K and mTOR at micromolar concentrations, leading to reduced cell viability in ovarian cancer cells while sparing normal cells from toxicity. This selectivity is critical for minimizing side effects in cancer therapies.
Anti-inflammatory Properties
In addition to its anticancer potential, this compound exhibits anti-inflammatory properties .
- Mechanism of Action : It is believed that the compound inhibits pro-inflammatory cytokines and pathways, thereby reducing inflammation. This makes it a candidate for further research in treating inflammatory diseases.
- Research Findings : Similar compounds within the pyrazolo[3,4-b]pyridine class have been documented to reduce inflammation markers in animal models, indicating a broader application for this compound in inflammatory conditions.
Research Applications
The diverse applications of 3-cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid extend beyond oncology and inflammation:
- Drug Development : Its structural characteristics make it a versatile scaffold for designing new drugs targeting various diseases.
- Biochemical Assays : The compound can be utilized in biochemical assays to study kinase activity and other cellular processes.
- Synthetic Chemistry : As a building block, it can facilitate the synthesis of novel compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound belongs to a broader class of pyrazolo[3,4-b]pyridine derivatives. Below is a systematic comparison with key analogs, focusing on substituent variations, molecular properties, and research findings.
Substituent Variations and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents | Purity |
|---|---|---|---|---|---|
| Target Compound | C₁₇H₁₄FN₃O₂S | 311.32 | 1011397-49-1 | 3-cyclopropyl, 1-(4-fluorophenyl), 6-(thiophen-2-yl), 4-carboxylic acid | ≥95% |
| 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | C₁₉H₁₆FN₃O₂ | 337.36 | 1011398-81-4 | 6-methyl instead of thiophen-2-yl | ≥95% |
| 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | C₂₂H₁₆FN₃O₂ | 397.39* | Not provided | 6-phenyl instead of thiophen-2-yl | Not specified |
| Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | C₂₁H₁₆FN₃O₂S | 393.43 | 1011398-16-5 | Methyl ester at position 4 instead of carboxylic acid | Not specified |
| 3-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | C₁₉H₁₈FN₃O₃ | 355.37 | 1170622-94-2 | 4-methoxyphenyl at position 1 | ≥95% |
*Calculated based on formula C₂₂H₁₆FN₃O₂.
Sources: .
Key Structural and Functional Differences
6-Position Heterocyclic Variations: The thiophen-2-yl group in the target compound introduces sulfur-based aromaticity, enhancing π-π stacking interactions compared to the methyl or phenyl analogs . The phenyl analog (C₂₂H₁₆FN₃O₂) lacks heteroatoms, reducing polarity and possibly diminishing solubility in aqueous media .
Carboxylic Acid vs. Ester Derivatives :
- The methyl ester derivative (CAS: 1011398-16-5) replaces the carboxylic acid with a methyl ester, increasing lipophilicity (logP ~3.5 vs. ~2.1 for the acid) and altering pharmacokinetic profiles .
Fluorophenyl vs. Methoxyphenyl at Position 1 :
- The 4-fluorophenyl group in the target compound enhances metabolic stability and electron-withdrawing effects compared to the 4-methoxyphenyl analog (CAS: 1170622-94-2), which introduces steric hindrance and electron-donating properties .
Biological Activity
3-Cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 1011397-26-4) is a novel compound exhibiting significant biological activity. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from a variety of research studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 379.41 g/mol
- Structure : The compound features a pyrazolo[3,4-b]pyridine core, with functional groups that enhance its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1011397-26-4 |
| Molecular Weight | 379.41 g/mol |
| Molecular Formula | CHFNOS |
Anticancer Properties
Research has demonstrated that compounds related to the pyrazolo[3,4-b]pyridine scaffold exhibit anticancer activity. A study evaluating various derivatives found that certain pyrazolo compounds inhibited the proliferation of cancer cell lines such as human pancreatic and gastric cancer cells. The mechanism of action typically involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of protein kinases associated with cancer progression .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro studies indicated that derivatives with similar structures exhibited significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported to be as low as 6.25 µg/mL for some derivatives, suggesting potent antimicrobial properties .
Neuroprotective Effects
There is emerging evidence that pyrazolo[3,4-b]pyridine derivatives can offer neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. The inhibition of specific kinases involved in neuroinflammation and neuronal death has been linked to the protective effects observed in preclinical studies .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been explored, with findings indicating a reduction in pro-inflammatory cytokines in cellular models. This suggests potential applications in treating inflammatory diseases, although further studies are needed to elucidate the precise mechanisms involved .
Case Studies
- Anticancer Efficacy :
- Neuroprotection :
Q & A
Q. Basic Research Focus
- Spectroscopy : Use -NMR and -NMR to confirm substitution patterns (e.g., cyclopropyl, fluorophenyl, and thiophene moieties). IR spectroscopy identifies functional groups like carboxylic acid (–COOH) at ~1700 cm .
- Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) ensures purity. Mass spectrometry (HRMS or ESI-MS) validates molecular weight .
How can contradictory data in biological activity assays be systematically addressed?
Advanced Research Focus
Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent systems). For example:
- Solubility : Use dimethyl sulfoxide (DMSO) with <0.1% concentration to avoid cytotoxicity .
- Positive Controls : Include reference compounds (e.g., fluorouracil for anticancer assays) to calibrate activity thresholds .
- Dose-Response Curves : Perform triplicate experiments with statistical validation (e.g., ANOVA) to confirm IC values .
What strategies resolve low yields in catalytic cross-coupling steps during synthesis?
Q. Advanced Research Focus
- Catalyst Screening : Test Pd(OAc)₂, XPhos, and cesium carbonate in tert-butanol at 40–100°C . Alternative catalysts (e.g., CuI for Ullmann-type couplings) may improve efficiency for heterocyclic systems .
- Reaction Monitoring : Use TLC or in-situ FTIR to detect intermediates and optimize reaction times. For example, extended heating (72 hours) may be required for complete cyclization .
What safety precautions are critical when handling this compound?
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (GHS H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
How can computational modeling predict the compound’s reactivity or binding interactions?
Q. Advanced Research Focus
- DFT Calculations : Use Gaussian or ORCA software to model electron density maps, identifying reactive sites (e.g., carboxylic acid for derivatization) .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Align with pyrazolo-pyridine scaffolds known to inhibit enzymes like COX-2 .
What are the key challenges in scaling up the synthesis from milligram to gram quantities?
Q. Advanced Research Focus
- Solvent Volume Reduction : Replace batch reactors with flow chemistry systems to control exothermic reactions (e.g., cyclopropane ring formation) .
- Byproduct Management : Optimize workup procedures (e.g., liquid-liquid extraction with dichloromethane/water) to remove unreacted starting materials .
How does the electronic nature of substituents influence the compound’s physicochemical properties?
Q. Advanced Research Focus
- LogP Calculations : The fluorophenyl group increases lipophilicity (LogP ~3.2), enhancing membrane permeability. Thiophene contributes to π-π stacking in crystal lattices, affecting solubility .
- pKa Determination : The carboxylic acid moiety has a pKa ~4.5, enabling salt formation (e.g., sodium salt) for improved aqueous solubility .
What methodologies validate the compound’s stability under physiological conditions?
Q. Basic Research Focus
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 37°C for 24 hours. Monitor degradation via HPLC .
- Light Sensitivity : Store at 2–8°C in amber vials to prevent photolytic cleavage of the cyclopropyl ring .
How can structural analogs be designed to enhance target selectivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
